tert-Butyl(diethenyl)phosphane
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Overview
Description
tert-Butyl(diethenyl)phosphane: is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a tert-butyl group and two ethylene groups. This compound is part of the broader class of tertiary phosphines, which are widely used in various chemical applications due to their unique reactivity and coordination properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl(diethenyl)phosphane typically involves the reaction of tert-butylphosphine with ethylene under specific conditions. One common method is the use of Grignard reagents, where tert-butylphosphine reacts with ethylene in the presence of a catalyst such as palladium or nickel. The reaction is usually carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl(diethenyl)phosphane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The ethylene groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides and aryl halides are commonly employed.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphines depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl(diethenyl)phosphane is used as a ligand in transition metal catalysis, facilitating various organic transformations such as cross-coupling reactions and hydrogenation .
Biology: In biological research, this compound is used to study the interactions of phosphines with biological molecules, providing insights into enzyme mechanisms and protein-ligand interactions .
Medicine: While not directly used as a drug, this compound derivatives are explored for their potential in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents .
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals, polymers, and materials with unique properties .
Mechanism of Action
The mechanism of action of tert-Butyl(diethenyl)phosphane involves its ability to coordinate with metal centers, forming stable complexes that can catalyze various chemical reactions. The phosphorus atom in the compound acts as a nucleophile, attacking electrophilic centers in substrates, facilitating bond formation and cleavage . The tert-butyl and ethylene groups provide steric and electronic effects that influence the reactivity and selectivity of the compound .
Comparison with Similar Compounds
- tert-Butyl(diphenyl)phosphine
- Di-tert-butylphosphine
- tert-Butyl(methyl)phosphine
Comparison: tert-Butyl(diethenyl)phosphane is unique due to the presence of two ethylene groups, which provide additional reactivity compared to other tert-butyl phosphines. For example, tert-Butyl(diphenyl)phosphine has phenyl groups that offer different electronic properties and steric hindrance, affecting its coordination behavior and catalytic activity . Di-tert-butylphosphine, with two tert-butyl groups, is more sterically hindered and less reactive in certain reactions .
Properties
CAS No. |
124803-13-0 |
---|---|
Molecular Formula |
C8H15P |
Molecular Weight |
142.18 g/mol |
IUPAC Name |
tert-butyl-bis(ethenyl)phosphane |
InChI |
InChI=1S/C8H15P/c1-6-9(7-2)8(3,4)5/h6-7H,1-2H2,3-5H3 |
InChI Key |
NDAITJNHYYVGCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C=C)C=C |
Origin of Product |
United States |
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